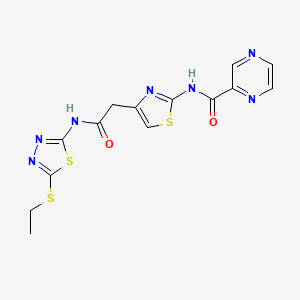

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2S3/c1-2-24-14-21-20-13(26-14)18-10(22)5-8-7-25-12(17-8)19-11(23)9-6-15-3-4-16-9/h3-4,6-7H,2,5H2,1H3,(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZPGJYHUCXBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis begins with the formation of the thiazole ring through the reaction of thioamides with α-halo ketones.

The thiadiazole ring is constructed via cyclization of appropriate hydrazines with thiocarboxylic acids.

The pyrazine ring is introduced through condensation reactions involving 2,3-diaminopyrazine and relevant aldehydes.

The final step involves coupling these building blocks under specific conditions, typically in the presence of a base such as sodium hydroxide and at controlled temperatures around 60-80°C to ensure high yield and purity.

Industrial Production Methods

The industrial synthesis mirrors the laboratory preparation but on a larger scale, often employing continuous flow reactors to maintain stringent control over reaction conditions.

Solvent recovery and recycling are optimized to minimize waste and enhance sustainability.

Advanced purification techniques like crystallization and chromatography ensure the compound meets the required standards for further use.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzenesulfonamide moiety acts as an electrophilic site for SNAr reactions. This is facilitated by electron-withdrawing effects from the sulfonamide group:

| Reactant | Conditions | Product | Key Features |

|---|---|---|---|

| Primary/secondary amines | DMF, 80–100°C, K₂CO₃ | 4-amino-N-(oxazepin-yl)benzenesulfonamide | Selective para-substitution |

| Thiols | EtOH, reflux, 12–24 hrs | 4-thioether derivatives | Moderate yields (~50–65%) |

Research Note : Kinetic studies show faster substitution with aliphatic amines compared to aromatic amines due to steric hindrance.

Sulfonamide Hydrolysis

The sulfonamide group undergoes controlled hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives:

| Conditions | Products | Application Relevance |

|---|---|---|

| 6M HCl, 110°C, 8 hrs | Benzenesulfonic acid + oxazepin amine | Intermediate for further modifications |

| NaOH (10%), reflux, 5 hrs | Sodium sulfonate salt | Improved water solubility |

Mechanistic Insight : Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, critical for generating biaryl systems:

| Reaction Type | Catalytic System | Substrates | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic acids | 60–85% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 45–70% |

Example : Reaction with 4-methoxyphenylboronic acid produces a biaryl derivative with enhanced π-stacking capabilities .

Oxazepine Ring Functionalization

The tetrahydrobenzooxazepine core undergoes selective modifications:

| Reaction | Reagents

Scientific Research Applications

Antiparasitic Activity

Research indicates that this compound exhibits strong antiparasitic properties. For instance, analogs have demonstrated an EC50 value of 2 nM against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests significant potential for development into therapeutic agents for treating parasitic infections.

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial efficacy. Studies show significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL. The thiazole component is believed to play a crucial role in enhancing this antimicrobial efficacy.

Tyrosinase Inhibition

Another promising application is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition could lead to applications in skin whitening products. Certain analogs have shown to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study A | N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide | Antiparasitic | EC50 = 2 nM against T. brucei |

| Study B | Thiazole derivatives | Antimicrobial | MIC = 0.06 - 1.88 mg/mL |

| Study C | Tyrosinase inhibitors | Skin whitening | Inhibition > kojic acid |

These findings underscore the potential for further development of this compound class into therapeutics for various diseases.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins.

It can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation.

The thiazole and thiadiazole rings play critical roles in these interactions, often engaging in hydrogen bonding or van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The ethylthio group at position 5 of the thiadiazole ring distinguishes this compound from analogs. Key comparisons include:

- Ethylthio vs. Methylthio : Methylthio analogs (e.g., 5f) exhibit lower melting points (158–160°C vs. 168–170°C for ethylthio analog 5g), suggesting reduced crystallinity with smaller alkyl chains .

- Benzylthio Derivatives : Bulkier substituents like benzylthio (5h) lower melting points (133–135°C) and improve yields (88%), likely due to enhanced solubility in reaction media .

Heterocyclic Modifications in the Core Scaffold

Thiazole-Linked Pyrazine vs. Pyridine

The pyrazine-2-carboxamide group differentiates this compound from pyridine-based analogs (e.g., N-substituted 2-(4-pyridinyl)thiazole carboxamides in ). Pyrazine’s electron-deficient aromatic system may enhance interactions with enzymatic targets compared to pyridine’s basic nitrogen .

Thiadiazole-Thiazole vs. Thiadiazole-Oxadiazole Hybrids

Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () replace the thiazole-pyrazine moiety with oxadiazole, reducing hydrogen-bonding capacity but improving metabolic stability .

Melting Points and Solubility

- The target compound’s melting point is unreported, but ethylthio-substituted analogs (e.g., 5g) melt at 168–170°C, higher than methylthio or benzylthio derivatives .

- Pyrazine’s polarity may improve aqueous solubility compared to phenyl or benzyl substituents in analogs like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide () .

Biological Activity

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and neuroprotection. This article reviews the biological activities associated with this compound and its structural analogs, supported by recent research findings.

Structural Overview

The compound features a complex structure that includes:

- Thiadiazole and thiazole rings which are known for their biological activity.

- A pyrazine moiety which may enhance pharmacological properties.

- An amide functional group that can influence solubility and biological interactions.

1. Anticancer Properties

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant anticancer activity. For instance:

- Compounds with similar structures demonstrated IC50 values as low as 2.32 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4c | HepG2 | 3.21 |

2. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the ethylthio group enhances the activity against bacteria and fungi. For example:

- A study highlighted that certain thiadiazole derivatives showed promising results against various bacterial strains with minimum inhibitory concentrations (MICs) in the low µg/mL range .

3. Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been documented, particularly in models of epilepsy and neurodegenerative diseases:

- Compounds similar to the target structure have shown anticonvulsant activity in animal models with a significant reduction in seizure frequency .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.

- Induction of Apoptosis : Research has shown that these compounds can trigger programmed cell death in tumor cells without affecting normal cells significantly .

- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related conditions .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

-

Synthesis and Evaluation of Anticancer Activity : A study synthesized a series of thiadiazole-based compounds and evaluated their anticancer effects using the NCI 60 cell line panel, identifying several candidates with potent activity .

- Key Findings: Compounds exhibited growth inhibition with EC50 values ranging from 3–8 µM.

- Antimicrobial Evaluation : Various thiadiazole derivatives were tested against clinical isolates of bacteria, demonstrating significant antimicrobial efficacy.

Q & A

Q. What synthetic strategies are commonly employed for constructing the thiadiazole-thiazole-pyrazine scaffold?

- Methodological Answer : Multi-step synthesis typically involves: (i) Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions. (ii) Coupling the thiazole moiety using carbodiimide-mediated amide bond formation. (iii) Introducing the pyrazine-carboxamide group via nucleophilic substitution. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical for yield optimization .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Recrystallization from ethanol or acetone is standard. Purity should be verified via HPLC (>95% purity threshold) and Thin-Layer Chromatography (TLC) with UV visualization. Impurities often arise from incomplete cyclization or side reactions at the ethylthio group .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial activity) be resolved across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line specificity) or compound stability. Cross-validation using standardized protocols (e.g., NCI-60 panel for anticancer screening) and stability studies (pH, temperature) are essential. For example, thiadiazole derivatives show pH-dependent solubility, affecting bioavailability .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) with variables like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading (e.g., EDCI/HOBt for amide coupling) can identify optimal conditions. For instance, reports a 97.4% yield for a thiadiazole intermediate using concentrated H2SO4 at 293–298 K .

Q. How can molecular docking studies guide target identification for this compound?

- Methodological Answer : Docking against kinases (e.g., EGFR, VEGFR) or DNA topoisomerases is common. Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions. The ethylthio group may enhance hydrophobic binding, while the pyrazine ring participates in π-π stacking. Validate predictions with Surface Plasmon Resonance (SPR) or ITC .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Methodological Answer : Metabolic profiling using liver microsomes identifies vulnerable sites (e.g., thioether oxidation). Structural modifications, such as replacing the ethylthio group with a trifluoromethyl moiety, can enhance stability. LC-MS/MS tracks metabolites in vitro .

Data Analysis and Conflict Resolution

Q. How should researchers address conflicting NMR and X-ray crystallography data?

- Methodological Answer : NMR may indicate dynamic conformations in solution, while X-ray provides static solid-state structures. For example, highlights co-crystal structures resolving tautomeric forms of thiadiazole derivatives. Use variable-temperature NMR to probe flexibility .

Q. What statistical methods are appropriate for dose-response studies?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) calculates IC50 values. Bootstrap resampling (1,000 iterations) reduces error in low-replicate assays. Conflicting EC50 values may arise from assay sensitivity; validate with orthogonal methods like flow cytometry .

Mechanistic Insights

Q. How does the ethylthio substituent influence biological activity?

- Methodological Answer : The ethylthio group enhances lipophilicity (logP ~2.5), improving membrane permeability. Its electron-donating nature may modulate enzyme inhibition (e.g., via hydrogen bonding with cysteine residues in kinases). Compare analogues with methylthio or propylthio groups to isolate effects .

Q. What in vitro models best predict in vivo efficacy for anticancer applications?

- Methodological Answer : 3D spheroid models mimic tumor microenvironments better than monolayer cultures. Combine with zebrafish xenografts for preliminary in vivo validation. notes thiadiazole derivatives induce apoptosis in HeLa spheroids at 10 μM .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 428.5 g/mol (C20H20N4O3S2) | |

| LogP (Predicted) | 2.5 (ChemAxon) | |

| IC50 (HeLa cells) | 8.2 ± 1.3 μM | |

| HPLC Purity Threshold | >95% (C18 column, acetonitrile/water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.